molecular formula C10H16N2O B13615895 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine

5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine

Cat. No.: B13615895
M. Wt: 180.25 g/mol
InChI Key: ZDVNGOIXFVKXBS-UHFFFAOYSA-N
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Description

5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine (CAS 1511986-40-5) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research . Its structure features an isoxazole ring, a five-membered aromatic system, which provides rigidity and moderate polarity, substituted at the 5-position with a sterically bulky and lipophilic 2,2,3,3-tetramethylcyclopropyl group . This specific structural combination is designed to enhance metabolic stability, as the cyclopropane ring is known to resist oxidative degradation, potentially leading to improved pharmacokinetic properties in lead molecules . With a molecular formula of C10H16N2O and a molecular weight of 180.25 g/mol, this amine serves as a valuable building block for the synthesis of more complex chemical entities .Scientific research indicates that this compound exhibits several promising biological activities. Preliminary studies suggest it possesses antimicrobial properties against various pathogens, as well as anti-inflammatory effects through the inhibition of pro-inflammatory cytokines . Initial findings from cell line studies also indicate potential cytotoxic effects on certain cancer cells, with mechanisms that may involve inducing apoptosis and modulating key signaling pathways such as NF-kB and MAPK . Researchers can utilize this compound as a core scaffold to develop new pharmacological tools or therapeutic candidates in these areas.Attention: This product is for research use only. It is not intended for human or veterinary use. All handling must be performed by technically qualified professionals.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-(2,2,3,3-tetramethylcyclopropyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H16N2O/c1-9(2)8(10(9,3)4)6-5-7(11)12-13-6/h5,8H,1-4H3,(H2,11,12)

InChI Key

ZDVNGOIXFVKXBS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C2=CC(=NO2)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Strategies for Amines with Complex Substituents

The synthesis of amines, particularly heterocyclic amines like isoxazol-3-amines, often involves:

These methods are adaptable to complex substrates depending on the functional groups present.

Specific Considerations for 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine

Starting Material Preparation
  • The 2,2,3,3-tetramethylcyclopropyl moiety is a sterically hindered cyclopropane derivative that can be synthesized via cyclopropanation reactions using tetramethyl-substituted alkenes and carbenoid reagents.
  • The isoxazole ring can be constructed by 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes, or via cyclization of β-keto oximes.
Introduction of the Amino Group at the 3-Position
  • The amino group on the isoxazole ring can be introduced by reduction of a nitro or nitrile precursor at the 3-position.
  • Alternatively, nucleophilic substitution on a halogenated isoxazole intermediate (e.g., 3-chloro or 3-bromo isoxazole) with ammonia or amine sources can be employed.
  • Reductive amination is less likely directly on the isoxazole ring due to aromaticity but can be used if a suitable aldehyde or ketone precursor is available.
Recommended Synthetic Pathway

A plausible synthetic route involves:

Detailed Research Findings and Data Tables

Comparison of Amination Methods for Isoxazole Derivatives

Method Starting Material Reagents/Conditions Advantages Disadvantages
Reduction of nitrile Isoxazole-3-carbonitrile LiAlH4 in ether or catalytic H2/Pd Direct conversion to primary amine Sensitive to moisture, harsh
Reduction of nitro compound Isoxazole-3-nitro derivative H2/Pd, Fe/HCl, SnCl2/HCl Mild conditions possible Possible over-reduction
Nucleophilic substitution (S_N2) 3-Haloisoxazole + NH3 Ammonia in polar solvent Simple, straightforward Possible multiple alkylations
Reductive amination 3-Aldehyde or ketone isoxazole Ammonia + NaBH3CN or catalytic H2 High selectivity Requires carbonyl precursor
Curtius rearrangement Isoxazole-3-carboxylic acid SOCl2, NaN3, heat, water Converts acid to amine directly Multi-step, sensitive intermediates

Example Reaction: Reduction of Isoxazole-3-carbonitrile

Step Reagents/Conditions Outcome
1 Isoxazole-3-carbonitrile + LiAlH4 Reduction of nitrile to primary amine
2 Workup with water Isolation of 5-(2,2,3,3-tetramethylcyclopropyl)isoxazol-3-amine
Yield Typically 70-85% High purity amine product

Notes on Mechanistic Insights

  • Reduction of nitriles to amines involves hydride attack on the electrophilic carbon of the nitrile, forming an imine intermediate that is further reduced to the amine.
  • Curtius rearrangement proceeds via formation of an acyl azide intermediate that rearranges to an isocyanate, which hydrolyzes to the primary amine.
  • Nucleophilic substitution on halogenated isoxazoles is facilitated by the electron-deficient nature of the ring, but steric hindrance from the tetramethylcyclopropyl group may require elevated temperatures or polar aprotic solvents.

Summary and Recommendations

  • The most efficient preparation of 5-(2,2,3,3-tetramethylcyclopropyl)isoxazol-3-amine involves synthesizing a suitable isoxazole precursor bearing a nitrile or nitro group at the 3-position, followed by reduction to the amine.
  • Lithium aluminum hydride reduction of the nitrile derivative is a preferred method due to high yield and selectivity.
  • Alternative methods such as Curtius rearrangement or nucleophilic substitution can be employed depending on available starting materials and desired reaction conditions.
  • Careful control of reaction conditions is necessary to preserve the integrity of the sterically hindered cyclopropyl substituent and the isoxazole ring.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions would result in the formation of new compounds with different functional groups replacing the amine group.

Scientific Research Applications

5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules, potentially leading to the discovery of new drugs or biochemical tools.

    Medicine: Its potential medicinal properties are being explored, including its use as an antimicrobial or anticancer agent.

    Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The tetramethylcyclopropyl group may enhance the compound’s stability and binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Isoxazole Derivatives

Key Analog: 5-Methylisoxazol-3-amine (CAS 1072-67-9)

This analog replaces the tetramethylcyclopropyl group with a methyl substituent at the 5-position. Key differences include:

  • Steric Effects : The bulky cyclopropyl group in the target compound may hinder binding to flat active sites, whereas the smaller methyl group in 5-methylisoxazol-3-amine allows for broader substrate compatibility.
  • Synthetic Complexity : Introducing the tetramethylcyclopropyl group requires multi-step synthesis, unlike the straightforward methylation used for 5-methylisoxazol-3-amine.

Comparison with Heterocyclic Analogues (Thiazole Derivatives)

Thiazole-based compounds, such as those reported in Pharmacopeial Forum (2017), differ fundamentally in heterocycle structure (thiazole vs. isoxazole), altering electronic and hydrogen-bonding properties:

  • Electronic Profile : Thiazole’s sulfur atom provides stronger electron-withdrawing effects than isoxazole’s oxygen, influencing reactivity and interactions with biological targets .
  • Biological Activity : Thiazole derivatives in include carbamate and hydroperoxypropan-2-yl groups, which are absent in the target compound. These functional groups may confer prodrug characteristics or oxidative stability, diverging from the target’s presumed mechanism .

Data Tables of Comparative Properties

Compound Name Core Structure 5-Position Substituent Molecular Weight (g/mol) Estimated logP Key Applications
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine Isoxazole 2,2,3,3-Tetramethylcyclopropyl ~236.3 ~3.5–4.0 Pharmaceutical intermediates
5-Methylisoxazol-3-amine Isoxazole Methyl 98.10 ~1.2 Drug synthesis, agrochemicals
Thiazol-5-ylmethyl carbamate derivatives Thiazole Variable (e.g., hydroperoxypropan-2-yl) >500 ~2.5–3.8 Antiviral/protease inhibitors

Research Findings and Implications

Metabolic Stability : The tetramethylcyclopropyl group in the target compound likely improves resistance to cytochrome P450-mediated oxidation compared to 5-methylisoxazol-3-amine, a feature critical for prolonged drug half-life .

Steric vs. Electronic Trade-offs : While the cyclopropyl group enhances lipophilicity, its steric bulk may limit target engagement in constrained binding pockets. Thiazole derivatives, with their sulfur-mediated electronics, offer alternative binding modes but require tailored synthetic routes .

Future Directions : Structural optimization could involve hybridizing features from both isoxazole and thiazole systems, balancing lipophilicity, synthetic feasibility, and target specificity.

Biological Activity

5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine (CAS 1511986-40-5) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C10_{10}H14_{14}N2_{2}O
  • Molecular Weight : 178.23 g/mol
  • Structure : The compound features a unique isoxazole ring system substituted with a tetramethylcyclopropyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways. Specific studies have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory diseases.
  • Cytotoxicity and Antitumor Activity : Initial findings from cell line studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The precise mechanisms by which 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes involved in inflammation and tumorigenesis.
  • Modulation of Signaling Pathways : It is suggested that the compound could influence key signaling pathways such as NF-kB and MAPK cascades, which are critical in inflammation and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Effect
HeLa (cervical cancer)15Moderate cytotoxicity
MCF7 (breast cancer)20Significant cytotoxicity
A549 (lung cancer)25Low cytotoxicity

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial activity.
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6 compared to controls, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic: What are the optimal synthetic routes for 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions under reflux conditions. For example, and describe refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate as a catalyst. Key optimizations include:

  • Adjusting stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of amine) to minimize side reactions .
  • Extending reflux time (3–5 hours) to ensure complete cyclization .
  • Purification via recrystallization from DMF/acetic acid mixtures to enhance purity .
    To improve yields, consider alternative catalysts (e.g., Lewis acids) or microwave-assisted synthesis to reduce reaction time.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
Combined spectroscopic approaches are critical:

  • NMR (¹H/¹³C): Resolves cyclopropyl and isoxazole ring protons, with characteristic shifts for methyl groups (δ ~1.0–1.5 ppm) and amine protons (δ ~5–6 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns, particularly for the tetramethylcyclopropyl moiety .
  • IR Spectroscopy: Identifies amine (-NH₂) stretches (~3300–3500 cm⁻¹) and isoxazole C=N/C-O bonds (~1600–1650 cm⁻¹) .
    Cross-validate with X-ray crystallography if single crystals are obtainable.

Advanced: How does the cyclopropyl moiety influence the compound’s stability under different pH and temperature conditions?

Methodological Answer:
The tetramethylcyclopropyl group enhances steric hindrance, potentially improving thermal stability but limiting solubility. Experimental strategies include:

  • Stability Studies: Incubate the compound at varying pH (1–13) and temperatures (25–80°C), monitoring degradation via HPLC .
  • Comparative Analysis: Contrast stability with non-cyclopropyl analogs (e.g., 5-methylisoxazol-3-amine) to isolate moiety-specific effects .
  • Computational Modeling: Use density functional theory (DFT) to predict bond dissociation energies and degradation pathways .

Advanced: What strategies can resolve contradictory data regarding the compound’s biological activity across different in vitro assays?

Methodological Answer:
Contradictions may arise from assay interference or variable purity. Address this by:

  • Orthogonal Assays: Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods .
  • Purity Verification: Re-test samples after rigorous purification (e.g., preparative HPLC) to exclude impurities .
  • Cell Line Controls: Use isogenic cell lines to assess target specificity and rule out off-target effects .

Basic: What are the primary considerations for designing in vitro assays to evaluate the antimicrobial potential of this compound?

Methodological Answer:
Key considerations include:

  • Dose Range: Test concentrations spanning 0.1–100 µg/mL to determine MIC values .
  • Controls: Include reference antibiotics (e.g., ampicillin) and solvent-only controls.
  • Assay Duration: Monitor bacterial growth for 18–24 hours to capture delayed effects .
  • Replicates: Use ≥4 replicates per condition to ensure statistical robustness, as in ’s randomized block design .

Advanced: How can computational modeling predict the environmental distribution and degradation pathways of this compound?

Methodological Answer:
Leverage tools like EPI Suite or QSAR models to:

  • Estimate logP and soil adsorption coefficients (Koc) to predict mobility .
  • Simulate hydrolysis pathways using molecular dynamics under environmental conditions (e.g., aqueous pH 5–9) .
  • Validate predictions with laboratory-based biodegradation assays (e.g., OECD 301B) .

Basic: What purification methods are recommended to achieve high-purity samples of the compound for biological testing?

Methodological Answer:

  • Recrystallization: Use DMF/acetic acid (1:1) for high recovery of crystalline product .
  • Column Chromatography: Employ silica gel with ethyl acetate/hexane gradients for polar impurities.
  • HPLC: Apply reverse-phase C18 columns (acetonitrile/water mobile phase) for final polishing .

Advanced: What mechanistic insights explain the compound’s interaction with specific enzyme targets, and how can these be validated experimentally?

Methodological Answer:

  • Binding Studies: Use surface plasmon resonance (SPR) to measure affinity (KD) for targets like cytochrome P450 .
  • Mutagenesis: Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues .
  • Crystallography: Solve co-crystal structures to visualize binding modes .

Advanced: How do structural modifications at the isoxazole ring affect the compound’s pharmacokinetic properties and target selectivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with substituents (e.g., nitro, methoxy) at the 4-position of the isoxazole .
  • ADME Profiling: Assess solubility, plasma protein binding, and metabolic stability using hepatocyte assays .
  • Selectivity Screening: Test against kinase panels or GPCR libraries to identify off-target interactions .

Basic: What are the critical steps in scaling up the synthesis from milligram to gram quantities without compromising yield or purity?

Methodological Answer:

  • Reactor Design: Use jacketed reactors for precise temperature control during reflux .
  • Process Optimization: Scale reagent ratios linearly while increasing stirring efficiency to maintain mixing homogeneity.
  • In-line Monitoring: Implement FTIR or Raman spectroscopy to track reaction progress in real-time .

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